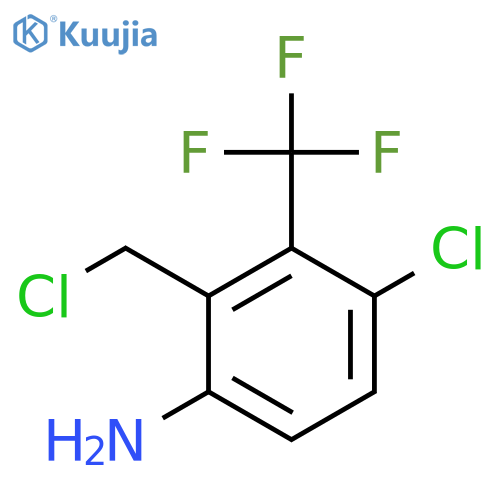Cas no 1805559-94-7 (6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride)

1805559-94-7 structure
商品名:6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride
CAS番号:1805559-94-7
MF:C8H6Cl2F3N
メガワット:244.041150569916
CID:4981815
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 化学的及び物理的性質
名前と識別子
-
- 6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride
-
- インチ: 1S/C8H6Cl2F3N/c9-3-4-6(14)2-1-5(10)7(4)8(11,12)13/h1-2H,3,14H2
- InChIKey: DFBALVPYMQSWPO-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(CCl)=C1C(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013010635-1g |
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride |
1805559-94-7 | 97% | 1g |
1,504.90 USD | 2021-06-25 |
6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
1805559-94-7 (6-Amino-3-chloro-2-(trifluoromethyl)benzyl chloride) 関連製品
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 4770-00-7(3-cyano-4-nitroindole)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
